molecular formula C14H12BrNO2 B6293185 Benzyl 5-bromo-6-methylpicolinate CAS No. 2404734-33-2

Benzyl 5-bromo-6-methylpicolinate

Cat. No.: B6293185
CAS No.: 2404734-33-2
M. Wt: 306.15 g/mol
InChI Key: IUQQYXBGGXOOOK-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-6-methylpicolinate is a chemical compound with the molecular formula C₁₄H₁₂BrNO₂ and a molecular weight of 306.16 g/mol . It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine ring, with a benzyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-6-methylpicolinate typically involves the esterification of 5-bromo-6-methylpicolinic acid with benzyl alcohol. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process would likely involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-6-methylpicolinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group at the 6-position can be oxidized to a carboxylic acid or other oxidized forms.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of 5-substituted derivatives.

    Oxidation: Formation of 6-carboxylic acid derivatives.

    Reduction: Formation of benzyl 5-bromo-6-methylpicolinic alcohol.

Scientific Research Applications

Benzyl 5-bromo-6-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-6-methylpicolinate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methyl groups may influence its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 5-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-10-12(15)7-8-13(16-10)14(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQYXBGGXOOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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